molecular formula C18H17NO3 B367198 1-(4-propoxybenzyl)-1H-indole-2,3-dione CAS No. 797780-66-6

1-(4-propoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B367198
CAS No.: 797780-66-6
M. Wt: 295.3g/mol
InChI Key: VZJUCPSILFZXQX-UHFFFAOYSA-N
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Description

1-(4-Propoxybenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a propoxybenzyl group attached to the indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole core is a common structural motif found in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propoxybenzyl)-1H-indole-2,3-dione typically involves the reaction of 4-propoxybenzylamine with isatin (1H-indole-2,3-dione) under specific conditions. One common method involves the use of a condensation reaction, where the amine group of 4-propoxybenzylamine reacts with the carbonyl groups of isatin to form the desired product. This reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxybenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole core or the propoxybenzyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

1-(4-Propoxybenzyl)-1H-indole-2,3-dione has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-propoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Propoxybenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

    1-(4-Methoxybenzyl)-1H-indole-2,3-dione: Similar structure but with a methoxy group instead of a propoxy group.

    1-(4-Ethoxybenzyl)-1H-indole-2,3-dione: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(4-Butoxybenzyl)-1H-indole-2,3-dione: Similar structure but with a butoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, may confer distinct properties compared to other alkoxy groups, affecting the compound’s solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUCPSILFZXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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